BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for 2'-Fluoro-2-
phenylacetophenone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2'-Fluoro-2-phenylacetophenone
CAS No.: 77294-82-7
Cat. No.: B1315302
Get Quote
. J

A Comprehensive Spectroscopic Guide to 2'-
Fluoroacetophenone

Prepared by: Gemini, Senior Application Scientist

Introduction

2'-Fluoroacetophenone (CAS No. 445-27-2) is a fluorinated aromatic ketone that serves as a
vital building block in organic synthesis.[1] Its chemical reactivity, influenced by the carbonyl
group and the ortho-positioned fluorine atom, makes it a valuable intermediate in the
development of pharmaceuticals and other fine chemicals.[1] An unambiguous characterization
of this compound is paramount for its application in research and drug development. This guide
provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of 2'-
Fluoroacetophenone.

The following sections will detail the experimental parameters for acquiring high-quality
spectroscopic data and offer expert interpretation of the resulting spectra. This document is
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intended for researchers, scientists, and professionals in drug development who require a
definitive spectroscopic profile of 2'-Fluoroacetophenone.

Molecular Structure

The structural formula of 2'-Fluoroacetophenone is CsH7FO.[2] The molecule consists of an
acetophenone core with a fluorine atom substituted at the 2' position of the phenyl ring.

Figure 1: 2D structure of 2'-Fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of
organic molecules. For fluorinated compounds like 2'-Fluoroacetophenone, 1°F NMR provides
additional, highly sensitive structural information.

'H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of
hydrogen atoms in the molecule.

Table 1: *H NMR Data for 2'-Fluoroacetophenone

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
7.86 ddd 1H H-6'
7.50 m 1H H-4'
7.20 t 1H H-3'
7.12 t 1H H-5'
2.62 S 3H -CHs

Data acquired in CDCls at 400 MHz.[3]

The *H NMR spectrum of 2'-Fluoroacetophenone shows distinct signals for the aromatic and
aliphatic protons. The methyl protons (-CHs) of the acetyl group appear as a sharp singlet at
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approximately 2.62 ppm, confirming their isolation from other protons.[3] The four protons on
the fluorophenyl ring appear in the aromatic region between 7.12 and 7.86 ppm.[3] The
downfield shift of the H-6' proton is attributed to the anisotropic effect of the nearby carbonyl
group. The splitting patterns (multiplicities) of the aromatic protons are complex due to both
proton-proton and proton-fluorine couplings.

o Sample Preparation: Dissolve approximately 5-10 mg of 2'-Fluoroacetophenone in 0.5-0.7
mL of deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

 Instrument: A 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:

[¢]

Pulse Program: Standard single-pulse sequence.

o

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

[e]

Relaxation Delay: 1-2 seconds.

o

Acquisition Time: 3-4 seconds.

[¢]

Spectral Width: 0-10 ppm.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to
0.00 ppm.

3C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments within the molecule.

Table 2: 13C NMR Data for 2'-Fluoroacetophenone
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Chemical Shift (8) ppm Assighment
198.5 C=0
162.0 (d, J = 254 Hz) c-2'
133.5 (d, J = 9 Hz) C-4'
130.5 (d, J = 2 Hz) C-6'
124.5 (d, J = 4 Hz) C-5'
124.0 (d, J = 12 Hz) c-1'
116.5 (d, J = 22 Hz) c-3
295 -CHs

Predicted data based on similar structures and empirical rules. Experimental data should be
verified.

The 3C NMR spectrum is expected to show eight distinct signals corresponding to the eight
carbon atoms in 2'-Fluoroacetophenone. The carbonyl carbon (C=0) is the most deshielded,
appearing significantly downfield around 198.5 ppm. The carbons of the fluorophenyl ring will
appear as doublets due to coupling with the fluorine atom (1JCF, 2JCF, 3JCF, etc.). The C-2'
carbon, directly attached to the fluorine, will exhibit a large one-bond coupling constant (*(JCF =
254 Hz). The aliphatic methyl carbon is the most shielded, appearing upfield around 29.5 ppm.

o Sample Preparation: Use the same sample prepared for *H NMR.
e Instrument: A 100 MHz (or higher, corresponding to the tH frequency) NMR spectrometer.

e Acquisition Parameters:

[e]

Pulse Program: Standard proton-decoupled pulse sequence.

Number of Scans: 512-1024 scans due to the low natural abundance of 13C.

o

[¢]

Relaxation Delay: 2 seconds.
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o Spectral Width: 0-220 ppm.

e Processing: Similar to *H NMR processing.

9F NMR Spectroscopy

9F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due
to the 100% natural abundance and high gyromagnetic ratio of the *°F nucleus.[4]

The 1°F NMR spectrum of 2'-Fluoroacetophenone will show a single multiplet in the typical
range for aromatic fluorine compounds (around -110 to -130 ppm relative to CFCIz). The
multiplicity of this signal will be complex due to couplings with the ortho, meta, and para
protons of the phenyl ring. The precise chemical shift is highly sensitive to the electronic
environment, making it a powerful tool for confirming the substitution pattern.[5]

e Sample Preparation: Use the same sample prepared for *H NMR.
¢ Instrument: An NMR spectrometer equipped with a fluorine probe.

e Acquisition Parameters:

o

Pulse Program: Standard single-pulse sequence, often with proton decoupling to simplify
the spectrum.

Number of Scans: 16-64 scans.

[¢]

[e]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: A range appropriate for aromatic fluorides (e.g., -100 to -150 ppm).

e Processing: Similar to *H NMR, with the chemical shift referenced to an appropriate standard
(e.g., CFCIs).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Key IR Absorptions for 2'-Fluoroacetophenone
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Wavenumber (cm~?) Intensity Assignment

~1685 Strong C=0 (carbonyl) stretch
~1600, ~1480 Medium C=C aromatic ring stretch
~1220 Strong C-F stretch

~3050 Weak Aromatic C-H stretch
~2950 Weak Aliphatic C-H stretch

Data is typical for this class of compound.

The IR spectrum of 2'-Fluoroacetophenone is dominated by a strong absorption band around
1685 cm~1, which is characteristic of the carbonyl (C=0) stretching vibration of an aryl ketone.
The presence of the fluorophenyl group is confirmed by the C=C stretching vibrations of the
aromatic ring and a strong C-F stretching band typically found in the 1250-1100 cm~1 region.
Weaker bands corresponding to aromatic and aliphatic C-H stretches are also observed.

o Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR

crystal.

 Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.
e Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

e Parameters:

o Spectral Range: 4000-400 cm~1.
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o Resolution: 4 cm™1.
o Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structural elucidation.

Table 4: Mass Spectrometry Data for 2'-Fluoroacetophenone (Electron lonization)

m/z Relative Intensity (%) Proposed Fragment
138 24.3 [M]* (Molecular lon)
123 100.0 [M - CHs]*

95 33.4 [CeHaF]*

75 10.5 [CeHs]*

43 10.3 [CHsCOJ*

Data from ChemicalBook, acquired at 75 eV.[3]

Under electron ionization (El), 2'-Fluoroacetophenone undergoes characteristic fragmentation.
The molecular ion peak [M]* is observed at an m/z of 138, confirming the molecular weight.[3]
The most abundant peak, or base peak, is at m/z 123, which corresponds to the loss of a
methyl radical (¢*CHs) from the molecular ion to form the stable 2-fluorobenzoyl cation.[3][6]
Further fragmentation of this cation by loss of carbon monoxide (CO) leads to the fluorophenyl
cation at m/z 95.[6][7] The peak at m/z 43 corresponds to the acetyl cation [CH3CO]".
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Figure 2: Proposed MS fragmentation of 2'-Fluoroacetophenone.

o Sample Preparation: Prepare a dilute solution of 2'-Fluoroacetophenone (e.g., 100 ppm) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

 Instrument: A GC-MS system equipped with an electron ionization (El) source.

¢ GC Conditions:

o

Column: A nonpolar capillary column (e.g., DB-5ms).

o

Injection Volume: 1 pL.

o

Inlet Temperature: 250°C.

[¢]

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

¢ MS Conditions:
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[e]

lonization Mode: Electron lonization (El) at 70 eV.

o

Mass Range: Scan from m/z 40 to 200.

[¢]

Source Temperature: 230°C.

o

Quadrupole Temperature: 150°C.

Conclusion

The collective data from *H NMR, 3C NMR, °F NMR, IR spectroscopy, and mass spectrometry
provide a comprehensive and unambiguous spectroscopic profile of 2'-Fluoroacetophenone.
The characteristic chemical shifts and coupling patterns in the NMR spectra, the specific
absorption frequencies in the IR spectrum, and the predictable fragmentation pattern in the
mass spectrum serve as a reliable fingerprint for the identification and quality assessment of
this important synthetic intermediate. This guide provides the necessary foundational data and
methodologies for scientists working with this compound, ensuring accuracy and reproducibility
in their research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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